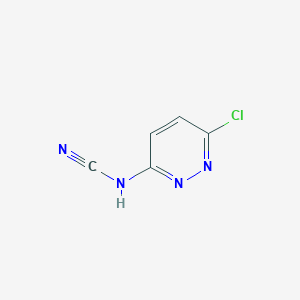
(6-氯吡啶并嘧啶-3-基)氰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
(6-Chloropyridazin-3-yl)cyanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of (6-Chloropyridazin-3-yl)cyanamide is the neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are key players in the nervous system, mediating fast synaptic transmission and modulating the release of various neurotransmitters.
Mode of Action
(6-Chloropyridazin-3-yl)cyanamide interacts with its targets, the nAChRs, by binding to them
Biochemical Pathways
Given its interaction with nachrs, it is likely that it influences cholinergic signaling pathways . These pathways play crucial roles in various physiological processes, including memory, learning, and muscle contraction.
Result of Action
Given its interaction with nachrs, it is likely that it can modulate neuronal signaling, potentially influencing various physiological processes such as memory, learning, and muscle contraction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (6-Chloropyridazin-3-yl)cyanamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target, the nAChRs . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridazin-3-yl)cyanamide typically involves the reaction of 6-chloropyridazine with cyanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for (6-Chloropyridazin-3-yl)cyanamide are not widely documented, the compound is generally produced on a smaller scale for research purposes. The production process involves standard organic synthesis techniques, including purification and characterization using methods such as NMR, HPLC, and LC-MS .
化学反应分析
Types of Reactions
(6-Chloropyridazin-3-yl)cyanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The cyanamide group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of (6-Chloropyridazin-3-yl)cyanamide include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For redox reactions.
Electrophiles: For addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridazine derivatives, while addition reactions can produce different cyanamide adducts .
相似化合物的比较
Similar Compounds
- (6-Bromopyridazin-3-yl)cyanamide
- (6-Fluoropyridazin-3-yl)cyanamide
- (6-Methylpyridazin-3-yl)cyanamide
Uniqueness
(6-Chloropyridazin-3-yl)cyanamide is unique due to the presence of the chlorine atom in the pyridazine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research applications and chemical synthesis .
属性
IUPAC Name |
(6-chloropyridazin-3-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-2-5(8-3-7)10-9-4/h1-2H,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMNODZOFMYRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














